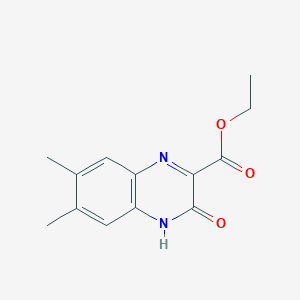

6,7-ジメチル-3-オキソ-4H-キノキサリン-2-カルボン酸エチル

説明

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties

科学的研究の応用

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

Medicine: Research has shown its potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability .

化学反応の分析

Types of Reactions

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can yield reduced quinoxaline derivatives with altered electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .

作用機序

The mechanism of action of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

類似化合物との比較

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but lacking the ethyl ester and methyl groups.

6,7-Dimethylquinoxaline: Similar structure but without the ethyl ester group.

3-Oxoquinoxaline: Lacks the ethyl ester and methyl groups but retains the oxo group at the 3-position.

Uniqueness

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to the presence of both the ethyl ester and methyl groups, which confer distinct electronic and steric properties.

生物活性

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Molecular Characteristics:

- Molecular Formula: C13H14N2O3

- Molecular Weight: 246.27 g/mol

- CAS Number: 1219-05-2

- LogP: 1.7166

- PSA (Polar Surface Area): 72.05 Ų

These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate has been investigated for various biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that quinoxaline derivatives possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific activity of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate against these organisms has not been extensively documented but aligns with the general profile of quinoxaline compounds.

-

Anticancer Properties:

- Quinoxalines have been explored for their potential as anticancer agents. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, such as inhibition of specific enzymes or pathways involved in cell proliferation.

-

Enzyme Inhibition:

- The compound may act as an enzyme inhibitor, targeting specific pathways critical for disease progression. For instance, its structural features allow it to interact with enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various quinoxaline derivatives for their anticancer properties. Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate was included in the screening process and showed promising results in inhibiting the growth of specific cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to apoptosis .

The biological activity of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can be attributed to several mechanisms:

-

Reactive Oxygen Species (ROS) Generation:

- The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death.

-

Inhibition of Key Enzymes:

- By binding to active sites on enzymes involved in cellular metabolism or signaling pathways, the compound can disrupt normal cellular functions.

-

Interaction with DNA:

- Some studies suggest that quinoxalines can intercalate into DNA, affecting replication and transcription processes.

特性

IUPAC Name |

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXWMOZSJPTQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303892 | |

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-05-2 | |

| Record name | NSC163293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。